(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes the iridium- or rhodium-catalyzed C-H bond borylation . These reactions typically require mild conditions and are highly efficient.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its scalability, mild reaction conditions, and high yield .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: Reduction reactions can modify the pyridine ring or the piperidine moiety.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and widely used in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpyridine-4-boronic acid pinacol ester
- 2-Propionamidopyridine-4-boronic acid pinacol ester
- 2-Morpholinopyridine-4-boronic acid pinacol ester
Uniqueness
(2-(2-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a piperidine ring with a pyridine ring and a boronic acid group. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H17BN2O2 |
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Molecular Weight |
220.08 g/mol |
IUPAC Name |
[2-(2-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-4-2-3-7-14(9)11-8-10(12(15)16)5-6-13-11/h5-6,8-9,15-16H,2-4,7H2,1H3 |
InChI Key |
RDEILAYFOQKEIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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